molecular formula C22H21N5O3 B2916435 N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251675-21-4

N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2916435
CAS No.: 1251675-21-4
M. Wt: 403.442
InChI Key: QUYZILGCEANUFH-UHFFFAOYSA-N
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Description

N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is an organic compound that stands out due to its unique structure and versatile properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multi-step organic synthesis. Starting materials usually include mesitylamine, triazole derivatives, and phenoxy compounds. Key steps often involve nucleophilic substitution, cyclization, and amide formation. Reaction conditions might require catalysts, specific pH, and temperature control to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, this compound can be produced through automated synthesizers, maintaining stringent quality control for consistency. Large-scale production would also focus on optimizing reaction times and conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, such as:

  • Oxidation: Can transform functional groups within the molecule, potentially altering its biological activity.

  • Reduction: Could lead to the saturation of unsaturated bonds or reduction of keto groups to alcohols.

  • Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Often uses oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Can involve agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: Various halides, acids, and bases can be employed under controlled conditions.

Major Products Formed: These reactions often yield modified derivatives of the original compound, which might exhibit different biological or chemical properties.

Chemistry:

  • Serves as a building block in synthetic organic chemistry.

  • Useful in studying reaction mechanisms due to its complex structure.

Biology and Medicine:

  • Potentially used as a pharmacophore in drug design, targeting specific enzymes or receptors.

  • May act as an anti-inflammatory or anticancer agent, given its structural similarity to other bioactive molecules.

Industry:

  • Can be employed in the development of advanced materials, such as polymers or nanomaterials, due to its unique reactivity and stability.

Comparison with Similar Compounds

  • N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)propanoate: A derivative with slight changes in the acetamide group.

  • N-phenyl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide: Featuring phenyl instead of mesityl, affecting its reactivity and interaction profile.

Uniqueness: N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide stands out due to its specific mesityl and triazole groups

Conclusion

This compound is a fascinating compound with a broad spectrum of applications in various fields. Its complex synthesis, diverse chemical reactions, and potential biological activities make it a valuable subject for scientific exploration and industrial application. Further research will undoubtedly unlock more of its capabilities and uses.

Properties

IUPAC Name

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-11-15(2)19(16(3)12-14)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYZILGCEANUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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